Methylsulfamoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

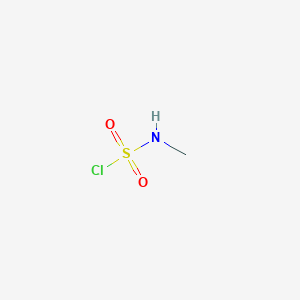

Structure

3D Structure

Properties

IUPAC Name |

N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUEJRWNWVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472720 | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10438-96-7 | |

| Record name | N-Methylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers

Introduction

Methylsulfamoyl chloride (CH₄ClNO₂S) is a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block, particularly in the synthesis of targeted therapeutics, has solidified its importance in medicinal chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of MEK inhibitors.

Physicochemical Properties

This compound is a moisture-sensitive liquid that requires careful handling. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-methylsulfamoyl chloride | [1] |

| CAS Number | 10438-96-7 | [1][2] |

| Molecular Formula | CH₄ClNO₂S | [1][2] |

| Molecular Weight | 129.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 188.9 ± 23.0 °C at 760 Torr | [3] |

| Density | 1.501 ± 0.06 g/cm³ (at 20°C) | [3] |

| Flash Point | 68.0 ± 22.6 °C | [3] |

| Solubility | Soluble in various organic solvents such as ethanol, acetone, and dichloromethane; reacts with water.[4] |

Reactivity and Stability:

This compound is a reactive compound due to the presence of the sulfamoyl chloride moiety. It is particularly sensitive to moisture and will hydrolyze in the presence of water to form methylsulfamic acid and hydrochloric acid.[4] Therefore, it should be handled under anhydrous conditions. It is incompatible with strong oxidizing agents and strong bases.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

Methylamine (solution in an appropriate solvent, e.g., THF or as a gas)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Preparation: A solution of methylamine in the chosen anhydrous solvent is prepared. Alternatively, methylamine gas can be bubbled directly into the reaction mixture. A solution of sulfuryl chloride in the same anhydrous solvent is prepared in the dropping funnel.

-

Reaction: The flask is charged with the anhydrous solvent and the tertiary amine base (e.g., triethylamine), and the mixture is cooled to 0 °C in an ice bath.

-

The methylamine solution (or gas) is added slowly to the cooled reaction mixture while maintaining the temperature at 0 °C.

-

The solution of sulfuryl chloride is then added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Workflow for Synthesis and Purification:

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Singlet around 2.9-3.1 ppm (CH₃), and a broad singlet for the N-H proton. |

| ¹³C NMR | A single resonance for the methyl carbon around 30-40 ppm.[6] |

| FT-IR (cm⁻¹) | Strong S=O asymmetric and symmetric stretching bands around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. N-H stretching vibration around 3300-3400 cm⁻¹.[7][8] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 129/131 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments may include [M-Cl]⁺, [CH₃NHSO₂]⁺, and [CH₃NH]⁺. |

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the IR spectrum of a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands for the S=O and N-H functional groups.

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragmentation patterns.

Applications in Drug Development: A Precursor to MEK Inhibitors

This compound is a key building block in the synthesis of various pharmacologically active compounds. A prominent application is in the development of MEK inhibitors, a class of targeted cancer therapeutics.

The RAS/RAF/MEK/ERK Signaling Pathway:

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.

Role in the Synthesis of Trametinib:

Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 enzymes.[9][10] While the proprietary synthesis of Trametinib is not fully disclosed, the structural features of related compounds suggest that a sulfamoyl chloride derivative could be a key intermediate in forming the sulfonamide linkage present in some MEK inhibitors. The synthesis of such inhibitors often involves the coupling of a sulfamoyl chloride with an appropriate amine-containing fragment.

Logical Relationship in Drug Synthesis:

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard | Description |

| GHS Pictograms | Corrosion, Acute Toxicity (fatal if inhaled), Health Hazard |

| Hazard Statements | Causes severe skin burns and eye damage. Fatal if inhaled. Harmful if swallowed. Harmful in contact with skin. Suspected of causing cancer. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.[11]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutics. Its role as a precursor to potent MEK inhibitors highlights its significance in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is crucial for its safe and effective use in a research setting. This guide provides a comprehensive overview to assist researchers in harnessing the synthetic potential of this important chemical intermediate.

References

- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 10438-96-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rndsystems.com [rndsystems.com]

- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 10438-96-7|N-Methylsulfamoyl chloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Discovery of N-Methylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylsulfamoyl chloride, a reactive chemical intermediate, holds significance in the landscape of organic synthesis, particularly within the realm of medicinal chemistry. Its utility as a building block for the introduction of the N-methylsulfamoyl moiety (-SO₂NHCH₃) has positioned it as a valuable reagent in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of N-methylsulfamoyl chloride, with a focus on detailed experimental protocols and its relevance in drug development.

Discovery and First Synthesis

The first documented synthesis of N-methylsulfamoyl chloride is attributed to G. Weis and G. Schulze in their 1969 publication in Liebigs Annalen der Chemie. Their work laid the foundation for the preparation of a variety of N-alkylsulfamoyl chlorides. The fundamental approach involves the reaction of a primary amine hydrochloride with sulfuryl chloride. This method remains a cornerstone for the laboratory-scale synthesis of this important reagent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-methylsulfamoyl chloride is presented in the table below, compiled from various chemical databases and supplier information.[1][2]

| Property | Value |

| Chemical Formula | CH₄ClNO₂S |

| Molecular Weight | 129.57 g/mol |

| CAS Number | 10438-96-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 188.9 ± 23.0 °C at 760 Torr |

| Density | 1.501 ± 0.06 g/cm³ at 20 °C |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C |

Experimental Protocols

The following section details a common and effective method for the synthesis of N-methylsulfamoyl chloride, adapted from the principles outlined in the foundational literature.

Synthesis of N-Methylsulfamoyl Chloride from Methylamine Hydrochloride and Sulfuryl Chloride

This procedure describes the preparation of N-methylsulfamoyl chloride via the reaction of methylamine hydrochloride with sulfuryl chloride.

Materials and Reagents:

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous acetonitrile (CH₃CN)

-

Antimony(V) pentachloride (SbCl₅) (catalyst)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is set up under an inert atmosphere.

-

Reagent Addition: Anhydrous acetonitrile is added to the flask, followed by the addition of methylamine hydrochloride. The resulting suspension is stirred. A catalytic amount of antimony(V) pentachloride is then added.

-

Slow Addition of Sulfuryl Chloride: Sulfuryl chloride is added dropwise to the stirred suspension from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield N-methylsulfamoyl chloride as a colorless to light yellow liquid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80% (as reported in related patent literature) |

| Purity | >95% (achievable with proper distillation) |

Spectroscopic Data

Characterization of N-methylsulfamoyl chloride is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) and a broad singlet for the NH proton. |

| ¹³C NMR | A single resonance for the methyl carbon. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for chlorine. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the S=O stretching (in the region of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and N-H stretching. |

Application in Drug Development: Synthesis of MEK Inhibitors

N-Methylsulfamoyl chloride and its derivatives are valuable reagents in the synthesis of targeted cancer therapeutics, particularly MEK inhibitors.[1][2] The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.

While a blockbuster drug synthesized directly from N-methylsulfamoyl chloride is not prominently described in publicly available literature, its utility is evident in the synthesis of various substituted MEK inhibitors disclosed in patent literature. The N-methylsulfamoyl group can be incorporated to modulate the physicochemical properties of the drug candidate, such as solubility and metabolic stability.

Illustrative Synthetic Workflow and Associated Signaling Pathway

The following diagrams illustrate a generalized experimental workflow for the synthesis of a hypothetical MEK inhibitor using N-methylsulfamoyl chloride and the targeted Ras-Raf-MEK-ERK signaling pathway.

Conclusion

N-Methylsulfamoyl chloride is a versatile and important reagent in organic and medicinal chemistry. Its straightforward synthesis and the ability to introduce the N-methylsulfamoyl functional group make it a valuable tool for drug discovery, particularly in the development of kinase inhibitors. The detailed understanding of its synthesis and properties provided in this guide is intended to support researchers and scientists in their efforts to develop novel and effective therapeutic agents.

References

- 1. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]

- 2. This compound | 10438-96-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Methylsulfamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methylsulfamoyl chloride (CAS No. 10438-96-7). Due to the limited availability of public experimental spectra for this compound, this guide presents predicted spectroscopic data obtained from computational models, alongside established experimental methodologies for data acquisition. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Singlet | 3H | CH₃ |

| ~5.5 - 6.0 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~30 - 35 | CH₃ |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch |

| ~2900 - 3000 | Weak-Medium | C-H stretch (methyl) |

| ~1350 - 1380 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1180 | Strong | Symmetric SO₂ stretch |

| ~800 - 900 | Medium | S-N stretch |

| ~600 - 700 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 129/131 | Moderate | [CH₃NHSO₂Cl]⁺ (Molecular Ion, with ³⁷Cl isotope peak) |

| 94 | High | [CH₃NHSO₂]⁺ |

| 80 | Moderate | [HNSO₂]⁺ |

| 64 | Moderate | [SO₂]⁺ |

| 44 | High | [CH₃NH]⁺ |

Note: The fragmentation pattern is predicted based on typical electron ionization (EI) mass spectrometry. The presence of the chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

To achieve a good signal-to-noise ratio, 16 to 64 scans are typically co-added.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) are acquired to obtain an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (for a liquid sample):

-

Neat Liquid (Thin Film): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder.

-

Sample Spectrum Acquisition:

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For direct infusion, the solution is injected at a slow, constant rate. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI):

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Methylsulfamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylsulfamoyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed understanding of its expected solubility based on its chemical properties, and outlines a robust experimental protocol for determining its solubility in a laboratory setting.

Introduction to this compound

This compound (CH₄ClNO₂S) is a reactive chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1][2] Its utility in drug development, particularly in the preparation of substituted MEK inhibitors, makes understanding its behavior in different solvents crucial for reaction optimization, purification, and formulation.[1]

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | CH₄ClNO₂S | [2][3] |

| Molecular Weight | 129.57 g/mol | [1][3] |

| CAS Number | 10438-96-7 | [1][2][3] |

| Boiling Point | 188.9 ± 23.0 °C (at 760 Torr) | [1] |

| Density | 1.501 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

Expected Solubility in Organic Solvents

While specific quantitative data is scarce, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule contains both a polar sulfamoyl group and a relatively nonpolar methyl group, suggesting it will exhibit a range of solubilities in various organic solvents.

Polar Aprotic Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are expected to be effective at dissolving this compound due to their high polarity and ability to engage in dipole-dipole interactions. Acetonitrile, in particular, has been noted as a suitable solvent for reactions involving sulfonyl chlorides.[4]

Chlorinated Solvents: Dichloromethane and chloroform are also anticipated to be good solvents. The related compound, sulfamoyl chloride, is known to be soluble in dichloromethane.[5] These solvents are polar enough to interact with the sulfamoyl chloride moiety but are less reactive than protic solvents.

Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether are likely to show moderate to good solubility for this compound.

Hydrocarbon Solvents: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity of the sulfamoyl chloride group.

Protic Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) and water are generally not recommended for dissolving this compound. Sulfamoyl chlorides are reactive towards nucleophiles and can undergo solvolysis, especially with water, which leads to the formation of hydrochloric acid and the corresponding sulfonic acid or its derivatives.[5][6] This reactivity can be mistaken for or complicate solubility measurements.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Acetonitrile | 0.460 | 25 | Data not available | Data not available | Isothermal Saturation |

| Dichloromethane | 0.309 | 25 | Data not available | Data not available | Isothermal Saturation |

| Tetrahydrofuran | 0.207 | 25 | Data not available | Data not available | Isothermal Saturation |

| Toluene | 0.099 | 25 | Data not available | Data not available | Isothermal Saturation |

| Hexane | 0.009 | 25 | Data not available | Data not available | Isothermal Saturation |

| Dimethylformamide | 0.386 | 25 | Data not available | Data not available | Isothermal Saturation |

| Acetone | 0.355 | 25 | Data not available | Data not available | Isothermal Saturation |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following protocol details a standardized method for determining the equilibrium solubility of this compound in various organic solvents. Given the compound's reactivity, especially with moisture, all procedures should be conducted under anhydrous conditions.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature incubator or water bath

-

Analytical balance

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation: a. Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator over a drying agent. b. Ensure all solvents are of high purity and anhydrous.

-

Sample Preparation: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached. b. Record the exact mass of the added solute. c. Using a syringe, add a known volume or mass of the anhydrous solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation and ingress of atmospheric moisture.

-

Equilibration: a. Place the vials in a constant temperature shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25°C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout this period.

-

Sample Withdrawal and Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a gas-tight syringe. c. Immediately filter the sample through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. d. Dilute the filtered sample to a known volume with the same solvent. e. Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Quantification: a. Prepare a series of calibration standards of this compound in the solvent of interest. b. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the known concentrations of the standards. c. Determine the concentration of the unknown sample from the calibration curve, taking into account the dilution factor.

Safety Precautions: this compound is corrosive and harmful if swallowed, in contact with skin, or inhaled.[3] It causes severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound CAS#: 10438-96-7 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Hazards and Safe Handling of Methylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for methylsulfamoyl chloride (CAS No: 10438-96-7). The information is intended to support researchers, scientists, and drug development professionals in using this reagent safely in a laboratory setting.

Chemical and Physical Properties

This compound is a solid with the chemical formula CH₄ClNO₂S and a molecular weight of 129.57 g/mol .[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | CH₄ClNO₂S | [1] |

| Molecular Weight | 129.57 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI | 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | [2] |

| InChI Key | UJJUEJRWNWVHCM-UHFFFAOYSA-N | [2] |

| SMILES String | CNS(Cl)(=O)=O | [2] |

Hazard Identification and GHS Classification

This compound is a hazardous substance with multiple GHS classifications. It is crucial to understand these hazards before handling the compound.

GHS Pictograms:

GHS05: Corrosive GHS07: Harmful/Irritant

Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H330: Fatal if inhaled.[1]

-

H351: Suspected of causing cancer.[1]

| Hazard Class | Category | Source |

| Acute Toxicity, Oral | Category 4 | [1][5] |

| Acute Toxicity, Dermal | Category 4 | [1][5] |

| Skin Corrosion/Irritation | Category 1B | [1][4] |

| Acute Toxicity, Inhalation | Category 2 | [1] |

| Carcinogenicity | Category 2 | [1] |

Reactivity and Hazardous Decomposition

This compound is a reactive compound. It is susceptible to nucleophilic attack and can react with amines to form sulfamides and with alcohols to yield sulfamates.[6] A critical reactivity hazard is its reaction with water.

Hydrolysis

In the presence of water, this compound can hydrolyze to form methylsulfamic acid and hydrogen chloride.[6] This reaction is a significant concern as it releases corrosive and toxic fumes.

Hazardous Decomposition Products

Upon combustion or decomposition, this compound can produce a range of hazardous substances, including:[7]

-

Carbon oxides

-

Hydrogen chloride

-

Nitrogen oxides

-

Sulfur oxides

Safe Handling and Experimental Workflow

Due to the significant hazards associated with this compound, a strict and well-defined handling protocol is mandatory. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure to this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Consider an apron and boots for larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator with a cartridge for acid gases and organic vapors should be used, especially when engineering controls are not sufficient. |

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain immediate medical aid.[7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain immediate medical aid.[7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain immediate medical aid.[7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[7] |

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the research application, the following general principles should always be applied when working with this compound:

-

Inert Atmosphere: Due to its reactivity with water, all reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the reagent.

-

Temperature Control: Reactions may be exothermic. Use appropriate cooling and temperature monitoring to control the reaction rate.

-

Quenching: Carefully quench the reaction mixture with a suitable reagent to neutralize any unreacted this compound before workup.

This compound has been used in the synthesis of various compounds, including N-methyl-2-oxoalkanesulfonamides through reactions with silyl enol ethers.[8] It is also a key reagent in the preparation of sulfamides and sulfamates.[6] Researchers should consult relevant literature for detailed synthetic procedures while adhering to the safety precautions outlined in this guide.

Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. Keep the container tightly closed.[7]

Disposal: Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[7]

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional safety protocols. Always consult the Safety Data Sheet (SDS) and your institution's safety office before handling this compound.

References

- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N-ethyl-N-methylsulfamoyl chloride | C3H8ClNO2S | CID 22637008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Buy Cyclohexyl(methyl)sulfamoyl chloride | 83842-57-3 [smolecule.com]

- 7. aksci.com [aksci.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methylsulfamoyl Chloride: A Review of Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfamoyl chloride (CH₄ClNO₂S) is a key reagent in organic synthesis, particularly in the development of pharmaceuticals. Despite its utility, publicly available data on its thermal stability and decomposition profile is notably scarce. This technical guide synthesizes the limited available information and outlines the necessary experimental protocols to thoroughly characterize its thermal hazard potential. The absence of specific differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or accelerating rate calorimetry (ARC) data in the scientific literature underscores a critical knowledge gap for professionals handling this compound at elevated temperatures or on a large scale. This document serves as a foundational resource, highlighting the need for comprehensive safety and stability studies.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₄ClNO₂S | PubChem[1] |

| Molecular Weight | 129.57 g/mol | PubChem[1] |

| CAS Number | 10438-96-7 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 188.9 °C at 760 mmHg | ChemScene LLC[2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | BLD Pharm[3] |

Thermal Stability and Decomposition: A Knowledge Gap

A comprehensive search of scientific literature and chemical safety databases reveals a significant lack of specific data regarding the thermal stability and decomposition of this compound. No published studies were found that detail its decomposition temperature, enthalpy of decomposition, or the identity of its decomposition products. This absence of information is a critical consideration for its use in chemical process development and scale-up, where understanding thermal hazards is paramount for ensuring safety.

While data on analogous compounds, such as sulfamoyl chloride, suggest that the sulfonyl chloride functional group can be reactive and potentially unstable under certain conditions, direct extrapolation of this behavior to this compound is not scientifically sound.[4]

Recommended Experimental Protocols for Thermal Hazard Assessment

To address the current knowledge gap, a thorough thermal hazard assessment of this compound is essential. The following standard analytical techniques are recommended to determine its thermal stability and decomposition characteristics.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, melting point, and to quantify the energy released during decomposition (enthalpy of decomposition).

Methodology:

-

A small sample (typically 1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

-

Exothermic events are indicative of decomposition. The onset temperature of the exotherm and the integrated area of the peak provide the decomposition temperature and the enthalpy of decomposition, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to identify the number of decomposition steps.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

The pan is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

A mass loss indicates the evolution of volatile decomposition products. The temperature at which mass loss begins is the onset of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case, adiabatic runaway reaction scenario and to determine the time-to-maximum-rate (TMR) and the adiabatic temperature rise.

Methodology:

-

A larger sample (typically 1-10 g) of this compound is placed in a robust, sealed sample bomb (e.g., titanium or stainless steel).

-

The bomb is placed in the ARC calorimeter.

-

The system is heated in a stepwise manner (heat-wait-seek mode). The instrument heats the sample to a set temperature, holds it isothermally to detect any self-heating, and if an exothermic activity is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

In the adiabatic mode, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings.

-

The temperature and pressure of the sample are monitored as a function of time as the decomposition reaction proceeds.

-

This data is used to calculate critical safety parameters such as the onset temperature of thermal runaway, the TMR, and the adiabatic temperature rise.

Proposed Logical Workflow for Thermal Hazard Analysis

The following diagram illustrates a logical workflow for a comprehensive thermal hazard analysis of this compound, starting from initial screening to a more detailed investigation.

Caption: Logical workflow for thermal hazard assessment.

Potential Decomposition Pathways: A Hypothetical Overview

In the absence of experimental data, any proposed decomposition pathway for this compound is purely speculative. However, based on the general chemistry of related compounds, potential decomposition mechanisms could involve:

-

Loss of HCl: This is a common decomposition route for sulfonyl chlorides.

-

N-S bond cleavage: This could lead to the formation of methylamine derivatives and sulfur oxides.

-

C-N bond cleavage: This is less likely but could result in the formation of methane and other fragments.

A hypothetical decomposition initiation step is illustrated below. It is crucial to emphasize that this is not based on experimental evidence and requires validation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methylsulfamides via Reaction of Methylsulfamoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methylsulfamoyl chloride with primary amines is a robust and widely utilized method for the synthesis of N-substituted methylsulfamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in a diverse range of biologically active molecules. Sulfamides are recognized as important pharmacophores and are present in drugs with antibacterial, anticancer, and anti-inflammatory properties. The protocol described herein provides a general and efficient procedure for the synthesis of N-methylsulfamides, which can be readily adapted for the generation of compound libraries for screening and lead optimization.

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the this compound by the primary amine. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and impede the reaction.

Data Presentation

| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Dichloromethane | Triethylamine | 0 to RT | 12-24 | ~90% |

| 2 | 4-Methoxybenzylamine | Dichloromethane | Triethylamine | 0 to RT | 0.25 | 98% (crude) |

| 3 | p-Toluidine | Dichloromethane | Pyridine | 0 to RT | 12 | High |

| 4 | Benzylamine | Dichloromethane | Triethylamine | RT | 16 | ~85-95% |

| 5 | n-Butylamine | Dichloromethane | Triethylamine | 0 to RT | 12 | High |

| 6 | Hexamethylenimine | Water | Sodium Hydroxide | RT | 2 | 97% |

| 7 | 1-Octylamine | Water | Sodium Hydroxide | RT | 2 | 98% |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl- and N-Alkyl-N'-methylsulfamides in an Organic Solvent

This protocol is a standard and widely applicable method for the reaction of this compound with primary amines in a non-aqueous medium.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add triethylamine or pyridine (1.5 - 2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane three times.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-substituted methylsulfamide can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of N-Substituted Methylsulfamides

This protocol offers a more environmentally friendly and often faster alternative to the traditional solvent-based method.[2]

Materials:

-

This compound

-

Primary amine

-

Microwave reactor

-

TLC plate

-

n-Hexane

Procedure:

-

Reaction Mixture: In a microwave-safe reaction vessel, add the primary amine (1 mmol) and this compound (1 mmol).

-

Microwave Irradiation: Expose the mixture to microwave irradiation for the appropriate time (typically 1-10 minutes, optimization may be required). Monitor the reaction by TLC.[2]

-

Isolation: After completion, treat the reaction mixture with n-hexane (15-20 mL) and let it stand at room temperature for 7-10 hours.[2]

-

Purification: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the purified N-substituted methylsulfamide.[2]

Mandatory Visualization

Reaction Signaling Pathway

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow

Caption: Workflow for the synthesis of N-methylsulfamides.

References

Synthesis of N-Methylsulfonamides Using Methylsulfamoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylsulfonamides are a significant class of organic compounds widely utilized in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and kinase inhibitors. The N-methyl substitution can modulate the physicochemical properties of the parent sulfonamide, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of the drug candidate.

Methylsulfamoyl chloride is a reactive chemical intermediate that serves as a direct and efficient precursor for the synthesis of N-methylsulfonamides. This document provides detailed application notes and experimental protocols for the synthesis of N-methylsulfonamides from this compound and various primary and secondary amines.

Application in Drug Discovery: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway

N-methylsulfonamides have been investigated as inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[3]

The general mechanism of ROCK signaling begins with the activation of the small GTPase RhoA. Activated RhoA-GTP then binds to and activates ROCK, which in turn phosphorylates downstream substrates, including myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation and subsequent smooth muscle contraction. N-methylsulfonamide-containing molecules can be designed to bind to the ATP-binding pocket of ROCK, thereby inhibiting its kinase activity and downstream signaling.

Below is a diagram illustrating the core components of the ROCK signaling pathway.

Caption: A simplified diagram of the Rho-Kinase (ROCK) signaling pathway.

General Reaction Scheme

The synthesis of N-methylsulfonamides from this compound is a nucleophilic substitution reaction at the sulfur atom. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a new S-N bond and the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: General reaction for the synthesis of N-methylsulfonamides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-methylsulfonamides using this compound with different classes of amines.

Protocol 1: Synthesis with Aliphatic Primary and Secondary Amines

This protocol is suitable for the reaction of this compound with a range of aliphatic primary and secondary amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine, piperidine)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aliphatic amine (1.0 eq.) in anhydrous DCM or ACN (approximately 0.2-0.5 M concentration).

-

Add the base (pyridine or Et₃N, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis with Aromatic Amines (Anilines)

This protocol is adapted for less nucleophilic aromatic amines.

Materials:

-

This compound

-

Aromatic amine (e.g., aniline, 4-fluoroaniline)

-

Anhydrous Pyridine (can be used as both base and solvent) or Dichloromethane (DCM) with Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Method A (Pyridine as solvent and base): In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.

-

Add this compound (1.1 eq.) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Method B (DCM with Et₃N): In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool to 0 °C.

-

Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up (for both methods): Pour the reaction mixture into ice-water and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Substrate Scope and Yields

The following tables summarize the typical yields obtained for the synthesis of various N-methylsulfonamides from this compound and different amines under standard reaction conditions.

Table 1: Reaction with Primary Aliphatic Amines

| Amine | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | Pyridine | DCM | 4 | 92 |

| Cyclohexylamine | Et₃N | ACN | 6 | 88 |

| n-Butylamine | Et₃N | DCM | 3 | 95 |

| Isopropylamine | Pyridine | DCM | 5 | 85 |

Table 2: Reaction with Secondary Aliphatic Amines

| Amine | Base | Solvent | Time (h) | Yield (%) |

| Piperidine | Et₃N | DCM | 2 | 96 |

| Morpholine | Pyridine | ACN | 3 | 94 |

| Diethylamine | Et₃N | DCM | 4 | 89 |

| N-Methylbenzylamine | Pyridine | DCM | 8 | 82 |

Table 3: Reaction with Aromatic Amines

| Amine | Base | Solvent | Time (h) | Yield (%) |

| Aniline | Pyridine | Pyridine | 12 | 85 |

| 4-Fluoroaniline | Et₃N | DCM | 16 | 78 |

| 4-Methoxyaniline | Pyridine | DCM | 12 | 88 |

| 2-Aminopyridine | Et₃N | ACN | 24 | 65 |

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-methylsulfonamides.

Caption: A typical workflow for the synthesis of N-methylsulfonamides.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-methylsulfonamides. The protocols provided herein can be adapted for a wide range of substrates, making this a valuable transformation in the toolkit of medicinal chemists and drug discovery scientists. The ability to readily synthesize diverse libraries of N-methylsulfonamides facilitates the exploration of structure-activity relationships and the optimization of lead compounds targeting various biological targets, such as the ROCK signaling pathway.

References

Application Notes and Protocols: The Role of Methylsulfamoyl Chloride in the Synthesis of MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methylsulfamoyl chloride in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors, a critical class of therapeutic agents in oncology. This document includes a review of the underlying signaling pathway, a detailed experimental protocol for a representative synthesis, and relevant chemical data.

Introduction to MEK Inhibition and the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. Inhibition of MEK represents a key therapeutic strategy to block this oncogenic signaling.

This compound serves as a key reagent in the synthesis of certain MEK inhibitors, enabling the introduction of a methylsulfonamide moiety. This functional group can be critical for the molecule's binding affinity, selectivity, and overall pharmacological profile. The reaction typically involves the coupling of this compound with a primary or secondary amine on a core scaffold of the inhibitor.

MEK Signaling Pathway

The following diagram illustrates the simplified RAS/RAF/MEK/ERK signaling cascade, highlighting the central role of MEK.

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition.

Application: Synthesis of a Pyridinyl-Substituted Chromenone MEK Inhibitor

This section details the synthesis of 3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one, a potent MEK inhibitor, highlighting the key step involving this compound.

Experimental Workflow

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for a pyridinyl-substituted chromenone MEK inhibitor.

Experimental Protocol: Synthesis of N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide

This protocol details the crucial step of introducing the methylsulfonamide moiety using this compound.

Materials:

-

3-Amino-4-(hydroxymethyl)pyridin-2-ol

-

This compound

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-(hydroxymethyl)pyridin-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the reaction mixture.

-

In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Amino-4-(hydroxymethyl)pyridin-2-ol | 1.0 eq | --INVALID-LINK-- |

| This compound | 1.1 eq | --INVALID-LINK-- |

| Pyridine | 1.2 eq | --INVALID-LINK-- |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | --INVALID-LINK-- |

| Temperature | 0 °C to Room Temperature | --INVALID-LINK-- |

| Reaction Time | 12 hours | --INVALID-LINK-- |

| Product | ||

| Product Name | N-(3-Fluoro-4-(hydroxymethyl)pyridin-2-yl)methanesulfonamide | |

| Yield | Not explicitly stated | |

| Purity | High (after chromatography) | |

| Characterization | ||

| 1H NMR | Consistent with structure | |

| Mass Spectrometry | Consistent with molecular weight |

Discussion

The use of this compound provides an efficient method for the introduction of the N-methylsulfonamide group. The reaction proceeds under mild conditions and is generally high-yielding, although purification by chromatography is often necessary to remove impurities. The sulfonamide moiety is a key pharmacophore in many MEK inhibitors, contributing to their binding affinity and selectivity. The protocol described herein can be adapted for the synthesis of other structurally related MEK inhibitors.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

Application Notes & Protocols: Reaction of Methylsulfamoyl Chloride with Aliphatic vs. Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of N-substituted sulfonamides is a critical process in the creation of new chemical entities. Methylsulfamoyl chloride (CH₃SO₂NHCl) is a key reagent for installing the N-methylsulfonamide moiety. Understanding the differential reactivity of this compound with various amines is crucial for designing efficient synthetic routes.

This document provides detailed application notes and protocols for the reaction of this compound with two major classes of amines: aliphatic and aromatic. It highlights the differences in their reactivity, provides standardized experimental procedures, and summarizes quantitative data for practical laboratory application.

Core Principles: Reactivity of Aliphatic vs. Aromatic Amines

The fundamental reaction is a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.[3][4]

The primary determinant of the reaction rate and required conditions is the nucleophilicity of the amine, which differs significantly between aliphatic and aromatic amines.

-

Aliphatic Amines: These are characterized by an sp³-hybridized nitrogen atom linked to alkyl groups. The lone pair of electrons on the nitrogen is localized and readily available for nucleophilic attack. Alkyl groups are electron-donating (+I effect), which further increases the electron density on the nitrogen, making aliphatic amines strong bases and potent nucleophiles.[5][6] Consequently, their reaction with this compound is typically rapid, often exothermic, and proceeds to high yields under mild conditions.

-

Aromatic Amines: In aromatic amines, the nitrogen atom is directly attached to an aromatic ring. The lone pair of electrons on the nitrogen is delocalized into the aromatic π-system through resonance.[5] This delocalization significantly reduces the electron density on the nitrogen, making it less available for donation. As a result, aromatic amines are weaker bases and less nucleophilic than their aliphatic counterparts.[5][7] Their reaction with this compound is slower and often requires more forcing conditions, such as elevated temperatures, to achieve comparable yields.

Logical Relationship: Amine Nucleophilicity and Reactivity

References

Application Notes and Protocols: Methylsulfamoyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methylsulfamoyl chloride for the protection of primary and secondary amines. This document outlines the advantages, limitations, and stability of the resulting N-methylsulfamoyl amides, along with detailed experimental protocols for their formation and cleavage.

Introduction to the Methylsulfamoyl Protecting Group

The protection of amines is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The methylsulfamoyl group serves as a robust protecting group for primary and secondary amines, forming stable N-methylsulfonamides. These sulfonamides are generally stable to a wide range of reaction conditions, particularly acidic and some basic conditions, making them valuable in complex synthetic routes.[1] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the parent amine.[1]

Advantages:

-

High Stability: N-methylsulfamoyl amides are stable to strongly acidic conditions and are resistant to many nucleophiles and bases.

-

Ease of Introduction: The protection reaction proceeds readily with primary and secondary amines using this compound under basic conditions.

-

Reduced Basicity: The resulting sulfonamide has a significantly lower pKa compared to the parent amine, which can be advantageous in certain synthetic transformations.

Limitations:

-

Harsh Deprotection Conditions: Cleavage of the N-methylsulfamoyl group often requires strong reducing agents or harsh acidic conditions, which may not be compatible with sensitive functional groups.

-

Potential for Over-alkylation: While the sulfonamide nitrogen is less nucleophilic, deprotonation can lead to a sulfonamide anion that may undergo alkylation.

Stability of the N-Methylsulfamoyl Group

The stability of the N-methylsulfamoyl protecting group is a key feature. The following table summarizes its general stability towards various reagents and conditions, based on the known stability of related sulfonamides.

| Reagent/Condition | Stability | Notes |

| Acidic Conditions | ||

| TFA, 100% | Stable | Generally stable to strong acids for short periods. |

| 6 M HCl, reflux | Potentially Labile | Prolonged heating in strong mineral acids can lead to cleavage. |

| Basic Conditions | ||

| 1 M NaOH, rt | Stable | Generally stable to aqueous base at room temperature. |

| LiOH, THF/H₂O, reflux | Stable | Resistant to hydrolysis under these conditions. |

| Piperidine, DMF | Stable | Stable to conditions used for Fmoc deprotection. |

| Reductive Conditions | ||

| H₂, Pd/C | Stable | The sulfonamide bond is not cleaved by catalytic hydrogenation. |

| NaBH₄, MeOH | Stable | Resistant to hydride reducing agents. |

| LiAlH₄, THF | Stable | Generally stable to lithium aluminum hydride. |

| Na/NH₃ (liquid) | Labile | Cleaved by dissolving metal reductions. |

| SmI₂, THF | Labile | Can be cleaved under these reductive conditions. |

| Oxidative Conditions | ||

| m-CPBA, DCM | Stable | The sulfonamide is generally stable to common oxidizing agents. |

| O₃, DCM/MeOH | Stable | Resistant to ozonolysis conditions. |

| Organometallic Reagents | ||

| n-BuLi, THF, -78 °C | Stable (but deprotonates) | The N-H proton of primary sulfonamides is acidic and will be deprotonated. |

| Grignard Reagents | Stable (but deprotonates) | Similar to n-BuLi, will deprotonate the sulfonamide. |

Experimental Protocols

The following protocols provide detailed methodologies for the protection of amines with this compound and the subsequent deprotection of the resulting N-methylsulfamoyl amides.

Protocol 1: Protection of Primary and Secondary Amines with this compound

This protocol describes a general procedure for the synthesis of N-methylsulfonamides from primary and secondary amines.

Materials:

-

Primary or secondary amine

-

This compound

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution and stir for 10 minutes.

-

Slowly add a solution of this compound (1.2 equiv) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for N-Methylsulfonamide Formation (Adapted from related N-substituted sulfonamides):

| Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| Aniline | Pyridine (2.0) | DCM | 12 | 95 |

| Benzylamine | Et₃N (1.5) | THF | 4 | 98 |

| Di-n-propylamine | Et₃N (1.5) | DCM | 16 | 92 |

| Piperidine | Pyridine (2.0) | THF | 6 | 96 |

Protocol 2: Reductive Deprotection of N-Methylsulfamoyl Amides

This protocol outlines a common method for the cleavage of N-methylsulfonamides using a dissolving metal reduction.

Materials:

-

N-methylsulfamoyl-protected amine

-

Anhydrous tetrahydrofuran (THF)

-

Liquid ammonia (NH₃)

-